molecular formula C19H27N5O3S B2459293 N-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)-4-(tert-butyl)benzenesulfonamide CAS No. 1788679-05-9

N-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)-4-(tert-butyl)benzenesulfonamide

Cat. No. B2459293
M. Wt: 405.52
InChI Key: IRIDANNREJFISK-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which means it contains a sulfur atom double-bonded to an oxygen atom and single-bonded to two other groups, one of which is an amine group. Sulfonamides are a significant class of compounds in medicinal chemistry, with applications ranging from antibiotics to diuretics .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate amine with a sulfonyl chloride to form the sulfonamide. The triazole and pyrrolidine rings could be formed through various methods, including cyclization reactions .


Molecular Structure Analysis

The molecule contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms .


Chemical Reactions Analysis

As a sulfonamide, this compound could potentially undergo a variety of reactions. For example, it could be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonyl acid .


Physical And Chemical Properties Analysis

Without specific data, it’s hard to say for sure, but as a sulfonamide, this compound is likely to be solid at room temperature, and its solubility would depend on the specific groups attached to the sulfur atom .

Scientific Research Applications

Inhibition of Carbonic Anhydrases

Several studies have investigated the inhibition of human carbonic anhydrases (CAs), particularly those associated with cancer, by derivatives of benzenesulfonamides, including compounds containing triazole and pyrrolidinone moieties. These studies highlight the compounds' potential in targeting cancer-related CA IX, showing low nanomolar affinity and suggesting a pathway for developing selective CA inhibitors. For example, chlorinated pyrrolidinone-bearing benzenesulfonamides showed significant binding affinity against recombinant human carbonic anhydrases, particularly CA IX, which is related to cancer (Balandis et al., 2020). Similarly, novel Re(I) tricarbonyl coordination compounds based on 2-pyridyl-1,2,3-triazole derivatives bearing a 4-amino-substituted benzenesulfonamide arm demonstrated promising nanomolar inhibitory activity against CA IX, highlighting their potential as anticancer drug candidates (Aimene et al., 2019).

Synthesis and Characterization

The synthesis and structural characterization of benzenesulfonamide derivatives have provided insights into their potential applications. For instance, the synthesis of N-pyridin-3-yl-benzenesulfonamide and its antimicrobial activity investigation revealed significant efficacy against both Gram-positive and Gram-negative bacteria, emphasizing the compound's antimicrobial properties (Ijuomah et al., 2022). Another study focused on the herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives, finding several compounds capable of efficiently controlling various weeds, suggesting their use as novel herbicides (Xie et al., 2014).

Future Directions

The potential applications of this compound would depend on its biological activity. Given the presence of a sulfonamide group, it could potentially be explored for use as an antibiotic or other type of medicinal drug .

properties

IUPAC Name

4-tert-butyl-N-[3-oxo-3-[3-(triazol-1-yl)pyrrolidin-1-yl]propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3S/c1-19(2,3)15-4-6-17(7-5-15)28(26,27)21-10-8-18(25)23-12-9-16(14-23)24-13-11-20-22-24/h4-7,11,13,16,21H,8-10,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIDANNREJFISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)-4-(tert-butyl)benzenesulfonamide

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